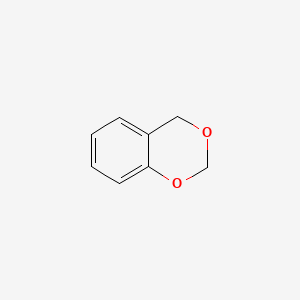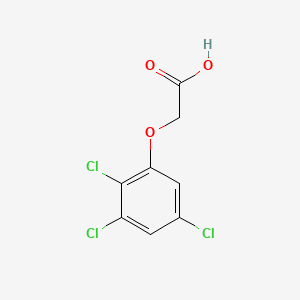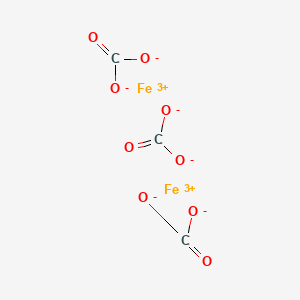![molecular formula C29H38Cl2N4O3 B13742313 1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea CAS No. 33008-68-3](/img/structure/B13742313.png)
1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea typically involves multiple steps. The initial step often includes the preparation of the 2,4-Dichloro-6-methoxyphenyl precursor, which is then reacted with other reagents to form the final compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted urea derivatives .
Scientific Research Applications
1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine: Shares structural similarities and is used in similar applications
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine: Another structurally related compound with comparable properties.
Uniqueness
1-[1-(2,4-Dichloro-6-methoxyphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-YL]-3-(4-dodecylphenyl)urea is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
33008-68-3 |
|---|---|
Molecular Formula |
C29H38Cl2N4O3 |
Molecular Weight |
561.5 g/mol |
IUPAC Name |
1-[1-(2,4-dichloro-6-methoxyphenyl)-5-oxo-4H-pyrazol-3-yl]-3-(4-dodecylphenyl)urea |
InChI |
InChI=1S/C29H38Cl2N4O3/c1-3-4-5-6-7-8-9-10-11-12-13-21-14-16-23(17-15-21)32-29(37)33-26-20-27(36)35(34-26)28-24(31)18-22(30)19-25(28)38-2/h14-19H,3-13,20H2,1-2H3,(H2,32,33,34,37) |
InChI Key |
QKNRRHFGTUTFFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)NC(=O)NC2=NN(C(=O)C2)C3=C(C=C(C=C3Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


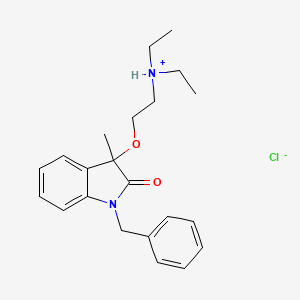
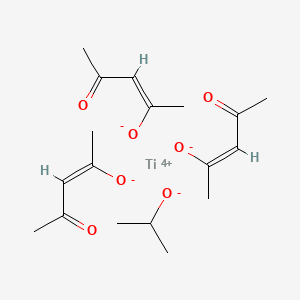



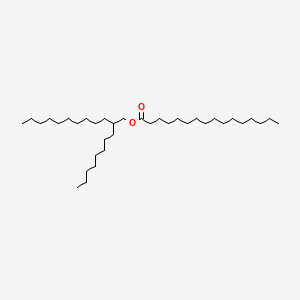
![bis[[4-hydroxy-3,5,5-tris(octadecanoyloxymethyl)oxan-3-yl]methyl] (Z)-but-2-enedioate](/img/structure/B13742294.png)
